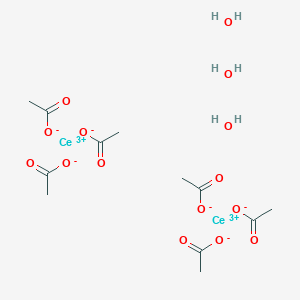

Cerium triacetate sesquihydrate

Vue d'ensemble

Description

Cerium triacetate sesquihydrate (Ce(C₂H₃O₂)₃·1.5H₂O) is a cerium(III) coordination compound with a molecular weight of 344.28 g/mol (317.26 anhydrous) . It is a white, hygroscopic powder that decomposes at 308°C . The compound is highly soluble in water and serves as a versatile precursor in industrial and research applications, including glass polishing, catalysis, and metallurgy . Its role as a cerium source for synthesizing cerium oxides and nanomaterials is well-documented, particularly in electronics and pharmaceuticals .

Méthodes De Préparation

Direct Synthesis from Cerium(III) Carbonate and Acetic Acid

This method offers simplicity but limits purity due to residual carbonate and acetic acid. Industrial applications requiring >99% purity necessitate advanced purification, as detailed in the following section .

High-Purity Synthesis via Nitrate Conversion and Crystallization

A 2014 patent (CN104341289A) outlines a four-stage process to produce cerium triacetate sesquihydrate with >99.99% purity, emphasizing hydrolytic impurity removal and controlled crystallization .

Dissolution and Hydrolytic Impurity Removal

Cerium(III) carbonate (99.99% purity) is dissolved in nitric acid, with drag-out oiling to prevent frothing. Hydrolysis at pH 5.0 precipitates Fe³⁺, Al³⁺, and other non-rare-earth impurities:

2(\text{CO}3)3 + 6\,\text{HNO}3 \rightarrow 2\,\text{Ce}(\text{NO}3)3 + 3\,\text{H}2\text{O} + 3\,\text{CO}2\uparrow

Table 2: Hydrolysis Conditions for Impurity Removal

Multistage Filtration and Aging

The cerium nitrate solution undergoes two-stage filtration:

-

Primary Filtration : Removes coarse hydroxides via double-layered filter cloth.

-

Secondary Filtration : Uses buffered filter paper to eliminate submicron particles.

Filtras are aged for 15 days in storage vats, allowing colloidal impurities to agglomerate .

Carbonate Conversion with Ammonium Bicarbonate

Cerium nitrate is treated with ammonium bicarbonate to precipitate cerium carbonate:

3)3 + 6\,\text{NH}4\text{HCO}3 \rightarrow \text{Ce}2(\text{CO}3)3 + 6\,\text{NH}4\text{NO}3 + 3\,\text{H}2\text{O} + 3\,\text{CO}_2\uparrow

Critical parameters include:

-

CO₃²⁻:Ce³⁺ Ratio : 3.5–4.5:1 to prevent basic carbonate formation.

-

Temperature : 25–30°C to avoid ammonium nitrate decomposition .

Acetic Acid Crystallization

The cerium carbonate is reacted with glacial acetic acid under reflux (90–100°C) to form the sesquihydrate:

2(\text{CO}3)3 + 6\,\text{CH}3\text{COOH} \rightarrow 2\,\text{Ce}(\text{CH}3\text{COO})3 + 3\,\text{H}2\text{O} + 3\,\text{CO}2\uparrow

Table 3: Crystallization and Drying Parameters

Comparative Analysis of Preparation Methods

Yield and Purity Trade-offs

-

Direct Synthesis : 85–92% yield, 98% purity. Suitable for bulk industrial use where trace impurities are tolerable (e.g., glass polishing) .

-

Nitrate Conversion : 78–85% yield, >99.99% purity. Preferred for electronics and catalysts requiring ultralow impurity levels .

Energy and Resource Intensity

Analyse Des Réactions Chimiques

Types of Reactions: Cerium triacetate sesquihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cerium(IV) compounds.

Reduction: It can be reduced to cerium(III) compounds.

Substitution: It can participate in substitution reactions where the acetate groups are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligands such as chloride, nitrate, and sulfate can replace acetate groups under appropriate conditions.

Major Products Formed:

Oxidation: Cerium(IV) oxide (CeO₂)

Reduction: Cerium(III) chloride (CeCl₃)

Substitution: Cerium(III) nitrate (Ce(NO₃)₃), Cerium(III) sulfate (Ce₂(SO₄)₃).

Applications De Recherche Scientifique

Catalysis

Role in Organic Reactions:

Cerium triacetate sesquihydrate serves as an effective catalyst in numerous organic reactions. It enhances reaction rates and improves yields in the synthesis of fine chemicals, pharmaceuticals, and polymers. For instance, it has been utilized in the oxidation of alcohols and the cyclization of organic compounds, demonstrating its utility in synthetic organic chemistry .

Case Study:

A study demonstrated the use of cerium triacetate as a catalyst for the auto-oxidation of cresols in liquid-phase reactions, achieving significant improvements in yield compared to traditional methods .

Material Science

Synthesis of Nanoparticles:

Cerium triacetate is a precursor for cerium oxide nanoparticles, which are widely used in various applications including catalysis, fuel cells, and solar cells. These nanoparticles exhibit excellent catalytic properties and are crucial for environmental remediation processes .

Properties Enhancement:

In material science, cerium triacetate contributes to the development of advanced materials by improving the optical and mechanical properties of glass and ceramics. It enhances UV stability and scratch resistance in glass products .

Environmental Remediation

Pollutant Removal:

Cerium triacetate plays a significant role in environmental applications by aiding in the degradation of organic contaminants in wastewater. Its catalytic properties facilitate the breakdown of pollutants, making it an important agent in environmental cleanup efforts .

Case Study:

Research has shown that cerium compounds can effectively remove heavy metals from industrial wastewater, showcasing their potential for broader environmental applications .

Biomedical Applications

Antioxidant Properties:

Recent studies have explored the potential of cerium triacetate as an antioxidant in biomedical research. Its ability to reduce oxidative stress may have implications for drug delivery systems and therapeutic applications .

Case Study:

Investigations into cerium-based compounds have highlighted their protective effects against oxidative damage in cellular models, suggesting possible uses in treating conditions related to oxidative stress .

Glass and Ceramics Industry

Glass Polishing Agent:

Cerium triacetate is extensively used as a polishing agent for glass and ceramics. It improves surface finish and clarity, making it essential for manufacturing high-quality glass products .

Application Example:

In the glass industry, cerium compounds are added to enhance durability and optical properties, contributing to products such as UV-resistant glass used in various applications from architecture to automotive industries .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Catalysis | Organic synthesis, oxidation reactions | Improved yields and reaction rates |

| Material Science | Nanoparticle synthesis | Enhanced optical/mechanical properties |

| Environmental Remediation | Pollutant degradation | Effective removal of contaminants |

| Biomedical Applications | Antioxidant research | Potential therapeutic uses |

| Glass and Ceramics | Polishing agent | Improved surface finish and durability |

Mécanisme D'action

The mechanism of action of cerium triacetate sesquihydrate involves its ability to donate or accept electrons, making it an effective catalyst in redox reactions. The cerium ion (Ce³⁺) can undergo oxidation to Ce⁴⁺, facilitating various chemical transformations. This redox capability is crucial in its applications as a catalyst and in the preparation of cerium oxide .

Comparaison Avec Des Composés Similaires

Comparison with Similar Cerium Compounds

Physical and Chemical Properties

Table 1: Comparative Physical Properties

Key Observations :

- Solubility : this compound exhibits moderate solubility compared to highly soluble Ce(III) nitrate and chloride but surpasses carbonate and oxalate .

- Thermal Stability : Decomposition temperatures vary significantly, with cerium chloride being the most thermally stable (melting point 817°C) .

Research Findings

Solubility Trends : Ce(III) compounds follow the solubility order: nitrate ≈ chloride > acetate > sulfate > carbonate > oxalate . This hierarchy aligns with their ligand hardness, as softer ligands (e.g., acetate) reduce solubility compared to hard ligands (e.g., nitrate) .

Catalytic Efficiency : Cerium triacetate outperforms CeCl₃ in cresol auto-oxidation due to acetate's ability to stabilize reactive intermediates .

Nanomaterial Synthesis: Cerium triacetate is a preferred precursor for cerium oxide nanoparticles (e.g., in arthritis therapeutics) due to controlled decomposition kinetics .

Activité Biologique

Cerium triacetate sesquihydrate, also known as cerium(III) acetate hydrate, is a cerium compound that has garnered attention for its various biological activities and applications in different fields. This article aims to provide a comprehensive overview of its biological activity, including its effects on human health, aquatic toxicity, and potential therapeutic uses.

- Molecular Formula :

- Molar Mass : 317.3 g/mol (anhydrous) .

- Solubility : Highly soluble in water (260 g/L at 20 °C) .

1. Toxicological Profile

This compound is classified as very toxic to aquatic life , with significant acute toxicity values:

| Endpoint | Value | Species | Source |

|---|---|---|---|

| LC50 | 0.13 mg/L | Rainbow trout | ECHA |

| EC50 | 6.9 mg/L | Daphnia magna | ECHA |

| EC50 (chronic) | 436 mg/L | Microorganisms | ECHA |

These findings indicate that the compound poses a risk to aquatic ecosystems, necessitating careful handling and disposal.

2. Human Health Effects

The safety data sheets indicate that this compound is slightly irritating to skin, eyes, and respiratory tracts but does not classify as a specific target organ toxicant for single or repeated exposure . Importantly, it is not considered mutagenic or carcinogenic .

3. Potential Therapeutic Uses

While primarily recognized for its industrial applications, cerium compounds have shown promise in biomedical research:

- Antioxidant Properties : Cerium ions can act as antioxidants, potentially offering protective effects against oxidative stress in cells.

- Catalytic Activity : Cerium triacetate has been utilized in catalyzing reactions in organic synthesis, which may have implications for drug development and synthesis processes .

Case Studies and Research Findings

Several studies have explored the biological implications of cerium compounds:

- A study published in Environmental Science & Technology highlighted the environmental impact of cerium compounds and their bioavailability in aquatic systems, emphasizing the need for further research into their ecological effects and potential bioaccumulation .

- Research has indicated that cerium oxide nanoparticles can exhibit neuroprotective effects in models of neurodegenerative diseases, suggesting that cerium compounds might be beneficial in therapeutic contexts .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing cerium triacetate sesquihydrate with high purity for catalytic studies?

this compound is typically synthesized by reacting cerium oxide (CeO₂) or cerium chloride (CeCl₃) with acetic acid under controlled hydration conditions. To achieve ≥99.9% purity (REO basis), rigorous purification steps such as recrystallization in anhydrous acetic acid or vacuum drying are employed . Purity verification should include inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace metal impurities and thermogravimetric analysis (TGA) to confirm hydration states .

Q. How should this compound be handled to prevent degradation during storage?

The compound is highly hygroscopic and prone to hydrolysis. Store it in a desiccator under argon or nitrogen atmosphere at 4°C. For long-term stability, avoid exposure to oxidizing agents and humidity >30%. Use sealed glass containers with PTFE-lined caps to minimize moisture ingress .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Key methods include:

- X-ray diffraction (XRD) : To confirm crystalline structure and detect amorphous phases .

- Fourier-transform infrared spectroscopy (FTIR) : To identify acetate ligand coordination (e.g., symmetric/asymmetric COO⁻ stretches at 1,550–1,450 cm⁻¹) .

- Thermogravimetric analysis (TGA) : To quantify hydration states (e.g., 1.5 H₂O per formula unit) and thermal stability up to 200°C .

Advanced Research Questions

Q. How does this compound function as a catalyst in liquid-phase cresol auto-oxidation?

In the presence of bromide ions, the cerium(III) center undergoes redox cycling (Ce³⁺ ↔ Ce⁴⁺), facilitating electron transfer to oxygen radicals. This mechanism accelerates the oxidation of cresols to quinones. Key parameters include:

- Optimal Br⁻:Ce molar ratio of 2:1 .

- Reaction temperature ≤80°C to prevent cerium acetate decomposition .

- Use of acetic acid as a solvent to stabilize the cerium coordination sphere .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of this compound?

Discrepancies often arise from variations in:

- Purity : Higher-grade material (99.99% REO) reduces side reactions .

- Hydration state : Deviations from 1.5 H₂O alter ligand availability. Verify hydration via Karl Fischer titration .

- Particle size : Nano-sized crystallites (e.g., <100 nm) enhance surface area and catalytic activity .

Q. How does thermal decomposition behavior impact its application in cerium oxide (CeO₂) synthesis?

Upon heating, this compound undergoes sequential mass loss:

- 50–150°C : Loss of 1.5 H₂O .

- 200–400°C : Acetate ligand decomposition, forming CeO₂ via intermediate oxyacetate phases . For phase-pure CeO₂ nanoparticles, calcine at 500°C for 2–4 hours in air .

Q. What comparative advantages does this compound offer over other cerium precursors (e.g., cerium nitrate) in glass polishing?

Propriétés

IUPAC Name |

cerium(3+);hexaacetate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C2H4O2.2Ce.3H2O/c6*1-2(3)4;;;;;/h6*1H3,(H,3,4);;;3*1H2/q;;;;;;2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEYCIHWCBGBLG-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.[Ce+3].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24Ce2O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939067 | |

| Record name | Acetic acid, cerium(3+) salt, hydrate (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

688.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17829-82-2 | |

| Record name | Cerium triacetate sesquihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017829822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, cerium(3+) salt, hydrate (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERIUM TRIACETATE SESQUIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/779OQ1RB37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.